molecular formula C15H17F2N5 B10937091 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10937091
M. Wt: 305.33 g/mol
InChI Key: IVULETWYMJZOGZ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of difluoromethyl and other substituents makes it a compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of heterocycles via a radical process . This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Industrial Production Methods

Industrial production methods for this compound may involve the use of environmentally friendly routes that minimize waste and reduce the use of hazardous reagents. For example, the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester involves acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted heterocycles, such as:

Uniqueness

The uniqueness of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17F2N5

Molecular Weight

305.33 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H17F2N5/c1-5-22-9(3)11(7-18-22)12-6-10(14(16)17)13-8(2)20-21(4)15(13)19-12/h6-7,14H,5H2,1-4H3

InChI Key

IVULETWYMJZOGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F)C

Origin of Product

United States

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